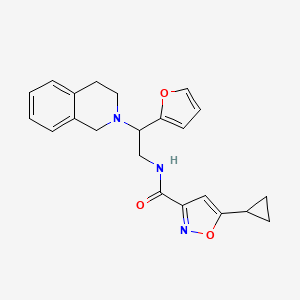

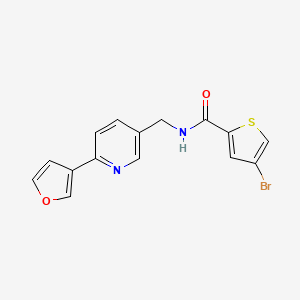

1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Pyrimido[5,4-b]indole Derivatives :

- The research discusses the synthesis of pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates. Various reactions were explored, resulting in different derivatives like 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. These compounds have potential applications in medicinal chemistry due to their structural complexity and potential biological activity (Shestakov et al., 2009).

Novel Anticancer Agents :

- A study focused on the synthesis of novel spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-dione compounds. These compounds were synthesized using a new method and were tested for anticancer activity. The study highlighted the potential of these compounds in inhibiting sirtuins, suggesting a mechanism through which they may exert their anticancer effects (Ismail et al., 2017).

Design and Synthesis of Isatin Derivatives :

- The study aimed to design and synthesize a series of isatin derivatives to enhance their cytotoxic activity against cancer cells. The derivatives synthesized showed significant anti-proliferative activities against various human cancer cell lines, indicating their potential as effective anticancer agents (Abu‐Hashem & Al-Hussain, 2022).

Antimicrobial Activity and DFT Studies :

- Research on 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes (Mn(II), Co(II), Ni(II), and Zn(II)) demonstrated that these compounds possess antimicrobial properties. The Mn(II) complex showed particularly strong results, suggesting these complexes' potential as antimicrobial agents. Additionally, density functional theory (DFT) studies provided insights into the electronic, structural, and spectroscopic properties of these compounds (Chioma et al., 2018).

Photophysical Properties and pH-Sensing Application :

- A study on pyrimidine-phthalimide derivatives revealed that these compounds, due to their donor–π–acceptor structures, exhibit solid-state fluorescence emission and solvatochromism. The research also highlighted their potential as colorimetric pH sensors, opening avenues for their use in specific applications like logic gates (Yan et al., 2017).

Synthesis of Pyrimido(4,5-d)pyrimidine-2,5-dione Derivatives :

- The synthesis of Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives was achieved through an efficient, one-pot process under microwave-assisted conditions. This method represents a novel and high-yield approach for the synthesis of these compounds (Dabiri et al., 2007).

Thermodynamics and Kinetics of Spiro-Heterocycle Formation :

- A computational study using density functional theory (DFT) examined the reaction mechanism among indoline-2,3-dione and other compounds to form a spiro-heterocycle. This study provided valuable insights into the energy demands and geometric changes of the molecules during the transformation process, which is crucial for understanding the formation mechanism of such complex structures (Siaka et al., 2017).

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the observed biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the effects can be diverse, ranging from the inhibition of viral replication to the reduction of inflammation and the inhibition of cancer cell proliferation .

生化学分析

Cellular Effects

While specific cellular effects of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione are not yet fully known, indoline-2,3-dione derivatives have shown promising inhibition of cell growth in vitro, particularly against the human acute promyelocytic leukemia (HL-60) cell line .

Molecular Mechanism

Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Indole is a product of the metabolism of tryptophan, an essential amino acid, by intestinal microorganisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Indole derivatives have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Indole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .

特性

IUPAC Name |

1-[(pyrimidin-2-ylamino)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-11-9-4-1-2-5-10(9)17(12(11)19)8-16-13-14-6-3-7-15-13/h1-7H,8H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJQYSBSLGOBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid](/img/structure/B2512495.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)

![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)

![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512509.png)

![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

methanone](/img/structure/B2512512.png)